2-(phenoxymethyl)-3-{[(1E)-1-(thiophen-2-yl)ethylidene]amino}quinazolin-4(3H)-one
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Overview
Description
2-(PHENOXYMETHYL)-3-{[1-(2-THIENYL)ETHYLIDENE]AMINO}-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PHENOXYMETHYL)-3-{[1-(2-THIENYL)ETHYLIDENE]AMINO}-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common approach is to start with the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide. The phenoxymethyl group can be introduced via nucleophilic substitution reactions using phenol derivatives and appropriate leaving groups. The thienyl group is often incorporated through a condensation reaction with 2-thiophenecarboxaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents such as Lewis acids or bases may be employed to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(PHENOXYMETHYL)-3-{[1-(2-THIENYL)ETHYLIDENE]AMINO}-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group or the thienyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Phenol derivatives, 2-thiophenecarboxaldehyde, acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
2-(PHENOXYMETHYL)-3-{[1-(2-THIENYL)ETHYLIDENE]AMINO}-4(3H)-QUINAZOLINONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(PHENOXYMETHYL)-3-{[1-(2-THIENYL)ETHYLIDENE]AMINO}-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-(PHENOXYMETHYL)-3-{[1-(2-THIENYL)ETHYLIDENE]AMINO}-4(3H)-QUINAZOLINONE shares similarities with other quinazolinone derivatives, such as:
- 2-(PHENOXYMETHYL)-3-{[1-(2-FURYL)ETHYLIDENE]AMINO}-4(3H)-QUINAZOLINONE
- 2-(PHENOXYMETHYL)-3-{[1-(2-PYRIDYL)ETHYLIDENE]AMINO}-4(3H)-QUINAZOLINONE
Uniqueness
The uniqueness of 2-(PHENOXYMETHYL)-3-{[1-(2-THIENYL)ETHYLIDENE]AMINO}-4(3H)-QUINAZOLINONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thienyl group, in particular, may enhance its electronic properties and potential interactions with biological targets.
This detailed article provides a comprehensive overview of 2-(PHENOXYMETHYL)-3-{[1-(2-THIENYL)ETHYLIDENE]AMINO}-4(3H)-QUINAZOLINONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H17N3O2S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-(phenoxymethyl)-3-[(E)-1-thiophen-2-ylethylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C21H17N3O2S/c1-15(19-12-7-13-27-19)23-24-20(14-26-16-8-3-2-4-9-16)22-18-11-6-5-10-17(18)21(24)25/h2-13H,14H2,1H3/b23-15+ |
InChI Key |
VQJAMLHQEUDYTB-HZHRSRAPSA-N |
Isomeric SMILES |
C/C(=N\N1C(=NC2=CC=CC=C2C1=O)COC3=CC=CC=C3)/C4=CC=CS4 |
Canonical SMILES |
CC(=NN1C(=NC2=CC=CC=C2C1=O)COC3=CC=CC=C3)C4=CC=CS4 |
Origin of Product |
United States |
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